GSK-LSD1 (also known as GSK2879552) is a potent, selective, irreversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A). [, ] LSD1 is an enzyme that removes methyl groups from lysine residues on histones, which are proteins that package and order DNA. [] By inhibiting LSD1, GSK-LSD1 alters gene expression and cellular processes. [, ] GSK-LSD1 is classified as a small molecule inhibitor and has been widely used as a research tool to study the biological roles of LSD1 in various cellular processes and disease models. []
GSK-LSD1 is a small molecule inhibitor of lysine-specific demethylase 1, an enzyme involved in the demethylation of histones and non-histone substrates, playing a critical role in gene regulation, cell differentiation, and proliferation. GSK-LSD1 has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate gene expression by inhibiting the enzymatic activity of LSD1.
GSK-LSD1 was developed by GlaxoSmithKline as part of a broader effort to create effective inhibitors of LSD1. The compound is classified as a reversible inhibitor that selectively targets LSD1, making it a valuable tool for both therapeutic and research applications.
GSK-LSD1 is classified under small molecule inhibitors and specifically falls within the category of histone demethylase inhibitors. It has been studied extensively in various preclinical models, particularly in the context of glioblastoma and other cancer types.
The synthesis of GSK-LSD1 involves several key steps that typically include:
The synthesis may utilize reagents such as bromopropylated chromophores and various protective groups that are removed at different stages to yield the active compound. The reaction conditions (temperature, solvent) are optimized for maximum yield and purity.
GSK-LSD1 has a complex molecular structure characterized by specific functional groups that contribute to its inhibitory activity against LSD1.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure of GSK-LSD1 after synthesis.
GSK-LSD1 undergoes specific chemical reactions that facilitate its interaction with LSD1:
The kinetics of inhibition can be characterized using methods like the half-maximal inhibitory concentration (IC50) assays, where GSK-LSD1's potency is evaluated against different concentrations of LSD1.
GSK-LSD1 inhibits LSD1 by binding to its active site, preventing the enzyme from demethylating lysine residues on histones and non-histone proteins. This action leads to:
Studies have shown that GSK-LSD1 effectively reduces cell viability in various cancer cell lines, indicating its potential as an anticancer agent .
GSK-LSD1 has several applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3